molecular formula C10H4F12O4Pd B8075674 Palladium(II) hexafluoroacetylacetonate

Palladium(II) hexafluoroacetylacetonate

Cat. No.: B8075674
M. Wt: 522.54 g/mol
InChI Key: FHRRANQZICVERS-PAMPIZDHSA-N
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Description

Palladium(II) hexafluoroacetylacetonate is a complex organometallic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical properties, which make it valuable in catalysis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(II) hexafluoroacetylacetonate typically involves the reaction of palladium precursors with (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one under controlled conditions. One common method includes the use of palladium acetate as a precursor, which reacts with the hexafluoro compound in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Palladium(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of hexafluoro-4-oxopent-3-en-2-one derivatives.

    Reduction: Formation of hexafluoro-4-hydroxypentane derivatives.

    Substitution: Formation of hexafluoro-4-chloropent-3-en-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, Palladium(II) hexafluoroacetylacetonate is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. Its unique properties enhance reaction efficiency and selectivity.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its catalytic properties are leveraged to improve manufacturing processes and product quality.

Mechanism of Action

The mechanism of action of Palladium(II) hexafluoroacetylacetonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum
  • (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel
  • (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;copper

Uniqueness

Compared to similar compounds, Palladium(II) hexafluoroacetylacetonate exhibits unique catalytic properties, making it more efficient in certain reactions. Its stability and reactivity profile also differ, providing advantages in specific applications such as catalysis and material science.

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRRANQZICVERS-PAMPIZDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F12O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64916-48-9
Record name Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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